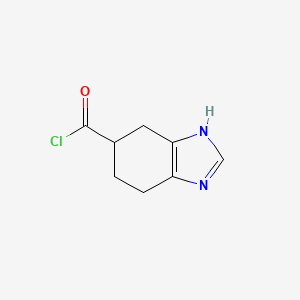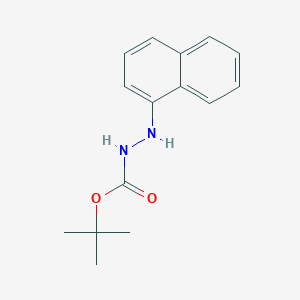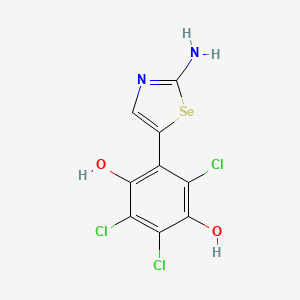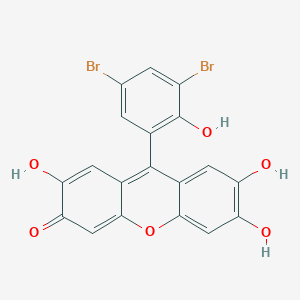
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique chemical structure and properties
準備方法
The synthesis of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Fries Rearrangement: The preparation begins with the Fries rearrangement of 2,4-dibromophenyl acetate using aluminum chloride as a catalyst.
Industrial Production: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学的研究の応用
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a starting material for the synthesis of other brominated compounds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, the compound may be used in the development of new materials, dyes, and pigments due to its chromophoric properties
作用機序
The mechanism of action of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and bromine groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
When compared to similar compounds, 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one stands out due to its unique combination of bromine and hydroxyl groups. Similar compounds include:
3’,5’-Dibromo-2’-hydroxyacetophenone: This compound shares the dibromo and hydroxy functional groups but differs in its overall structure and reactivity.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Another brominated phenyl derivative with distinct chemical properties and applications.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Similar in structure but with variations in the position of the hydroxyl groups, leading to different reactivity and applications .
特性
CAS番号 |
127054-60-8 |
|---|---|
分子式 |
C19H10Br2O6 |
分子量 |
494.1 g/mol |
IUPAC名 |
9-(3,5-dibromo-2-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Br2O6/c20-7-1-10(19(26)11(21)2-7)18-8-3-12(22)14(24)5-16(8)27-17-6-15(25)13(23)4-9(17)18/h1-6,22-24,26H |
InChIキー |
CLAMJCHYURQAEB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


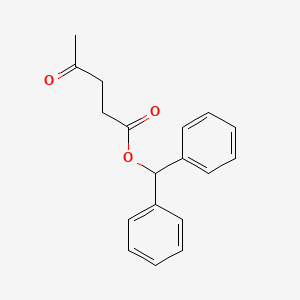
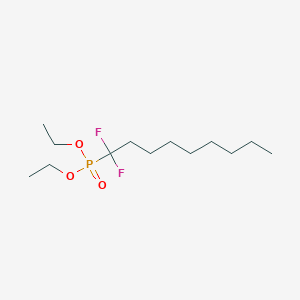
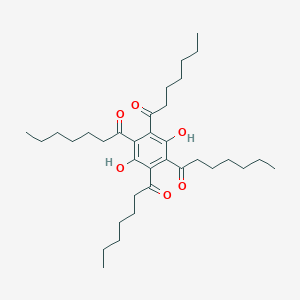
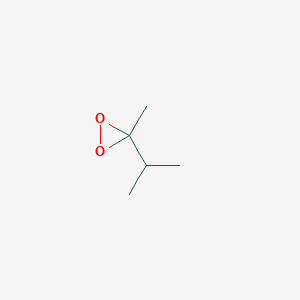
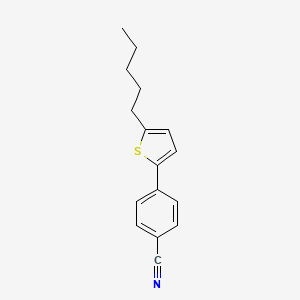
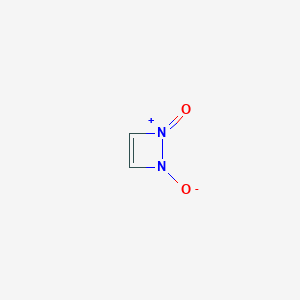
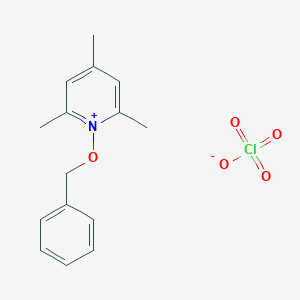
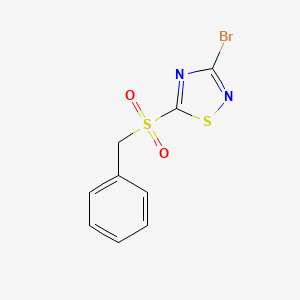
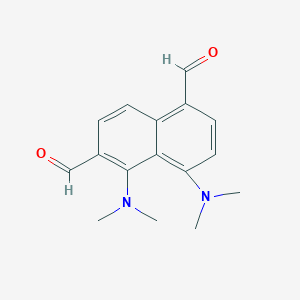
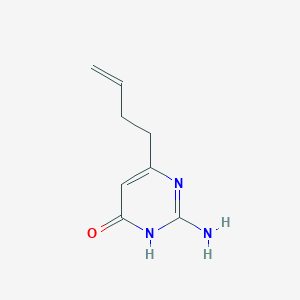
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
